(R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine

Lipophilicity ADME Medicinal Chemistry

The compound (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine (CAS 1213327-88-8) is a chiral, halogenated pyridine derivative bearing a trifluoromethylamine side chain. Its molecular formula is C₇H₆BrF₃N₂ (MW 255.03 g/mol).

Molecular Formula C7H6BrF3N2
Molecular Weight 255.03 g/mol
Cat. No. B13049227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine
Molecular FormulaC7H6BrF3N2
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(C(F)(F)F)N)Br
InChIInChI=1S/C7H6BrF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1
InChIKeyZIFIMGPYLRYYGP-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine (CAS 1213327-88-8) as a Chiral Building Block


The compound (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine (CAS 1213327-88-8) is a chiral, halogenated pyridine derivative bearing a trifluoromethylamine side chain. Its molecular formula is C₇H₆BrF₃N₂ (MW 255.03 g/mol) [1]. The molecule contains a single defined stereocenter, a bromine atom at the pyridine 3-position, and a trifluoroethan-1-amine group at the 4-position. This specific arrangement distinguishes it from regioisomeric and enantiomeric variants that are frequently considered interchangeable in synthesis.

Why (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine Cannot Be Freely Substituted by In-Class Analogs


Simple replacement of (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine with the (S)-enantiomer or a regioisomer such as the 2-bromo variant introduces measurable changes in lipophilicity, electronic character, and chiral recognition. Computed XLogP3-AA values differ by 0.4 log units between the 3-bromo and 2-bromo congeners, corresponding to a ~2.5-fold difference in partition coefficient that directly impacts chromatographic behavior, membrane permeability, and protein binding in biological assays [1][2]. The parent heterocycle pKa values differ by more than two orders of magnitude (3-bromopyridine pKa = 2.84 vs. 2-bromopyridine pKa = 0.71) [3][4], indicating that even after side-chain derivatization, the pyridine nitrogen basicity—and thus hydrogen-bonding and protonation state at physiological pH—will be markedly distinct. These physicochemical variances mean that in any structure-activity relationship (SAR) campaign, catalytic screen, or medicinal chemistry program, the choice of this specific isomer is not trivially interchangeable.

Quantitative Differentiation Evidence for (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine vs. Closest Analogs


Lipophilicity Comparison: 3-Bromo vs. 2-Bromo Regioisomer

The XLogP3-AA value of (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine is 1.5 [1], while the 2-bromo regioisomer (R)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine exhibits an XLogP3-AA of 1.9 [2]. The 0.4-unit difference represents a significant shift in hydrophobicity, as each logP unit corresponds to a 10-fold change in partition coefficient.

Lipophilicity ADME Medicinal Chemistry

Stereochemical Integrity: Defined (R)-Configuration vs. (S)-Enantiomer

Both (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine and its (S)-enantiomer (CAS 1213884-96-8) possess one defined atom stereocenter according to PubChem [1][2]. However, the absolute configuration is critical: the (R)-enantiomer may engage biological targets such as enzymes or receptors with different affinity and selectivity. While direct head-to-head bioactivity data are not publicly available, the presence of a defined and opposite stereocenter in the comparator makes the two compounds distinct chemical entities for procurement and regulatory purposes.

Chirality Enantioselective Synthesis Biological Recognition

Pyridine Basicity Inference: 3-Bromo Substituent vs. 2-Bromo Congener

The pyridine nitrogen basicity of the parent heterocycles differs dramatically: 3-bromopyridine has a conjugate acid pKa of 2.84, while 2-bromopyridine has a pKa of only 0.71 [1][2]. Although the 4-trifluoroethan-1-amine substituent will modulate these values, the intrinsic electronic difference between the 3-bromo and 2-bromo scaffolds is expected to persist, affecting the protonation state of the pyridine ring under acidic and near-physiological conditions.

pKa Electronics Reactivity

Application Scenarios Where (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine Provides Measurable Advantage


Chiral Medicinal Chemistry Lead Optimization

When an SAR series requires a chiral trifluoroethylamine building block with a specific bromine substitution pattern, the (R)-3-bromo-4-pyridinyl configuration offers a lipophilicity (XLogP3-AA = 1.5) that is 0.4 log units more polar than the 2-bromo regioisomer [1]. This differential can be exploited to fine-tune logD, solubility, and off-target binding while retaining the desired stereochemistry for target engagement.

Asymmetric Catalysis and Chiral Ligand Synthesis

The single defined (R)-stereocenter makes this compound a valuable chiral amine for preparing enantiopure ligands, organocatalysts, or resolving agents [2]. Its distinct absolute configuration, compared to the (S)-enantiomer, ensures that the resulting metal complexes or organocatalytic intermediates adopt the intended three-dimensional geometry, which is critical for enantioselective induction.

Physicochemical Property-Driven Fragment Library Design

Fragment-based drug discovery (FBDD) libraries benefit from compounds with precise and varied physicochemical attributes. The 3-bromo-4-pyridinyl core provides a pyridine nitrogen with substantially higher basicity (parent pKa ~2.84) than the 2-bromo congener (pKa ~0.71) [3], offering a distinct hydrogen-bonding and protonation profile that can be exploited in fragment screening and structure-based design.

Biological Probe Development Requiring Defined Chirality

For chemical biology studies where a chiral amine is needed to probe stereospecific binding pockets, the (R)-enantiomer eliminates ambiguity. Even in the absence of published IC₅₀ values, procurement of the single enantiomer rather than the racemate or opposite enantiomer is mandatory for obtaining interpretable target engagement data [2].

Quote Request

Request a Quote for (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.